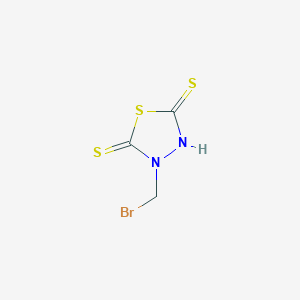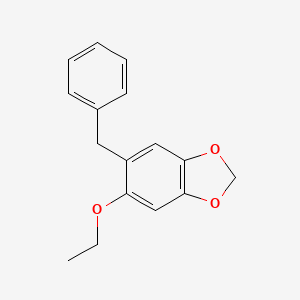
5-Benzyl-6-ethoxy-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-6-ethoxy-2H-1,3-benzodioxole: is an organic compound belonging to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which is further substituted with a benzyl group and an ethoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-6-ethoxy-2H-1,3-benzodioxole typically involves the reaction of appropriate benzodioxole derivatives with benzyl and ethoxy substituents. One common method includes the use of benzyl halides and ethoxy derivatives under specific reaction conditions such as the presence of a base or a catalyst to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the benzyl group, converting it into various reduced forms such as benzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, where halides can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides.
Scientific Research Applications
Chemistry: 5-Benzyl-6-ethoxy-2H-1,3-benzodioxole is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of benzodioxole derivatives on cellular processes. It may also serve as a lead compound in the development of new pharmaceuticals due to its potential biological activity .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Benzyl-6-ethoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The benzyl and ethoxy groups can influence the compound’s binding affinity to various enzymes and receptors. The dioxole ring structure may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects .
Comparison with Similar Compounds
- 5-Benzyl-6-methoxy-2H-1,3-benzodioxole
- 5-Benzyl-6-propoxy-2H-1,3-benzodioxole
- 5-Benzyl-6-butoxy-2H-1,3-benzodioxole
Uniqueness: 5-Benzyl-6-ethoxy-2H-1,3-benzodioxole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and propoxy analogs, the ethoxy group provides a different steric and electronic environment, potentially leading to distinct properties and applications .
Properties
CAS No. |
90632-72-7 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-benzyl-6-ethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C16H16O3/c1-2-17-14-10-16-15(18-11-19-16)9-13(14)8-12-6-4-3-5-7-12/h3-7,9-10H,2,8,11H2,1H3 |
InChI Key |
IOQGOLFVVSDFMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1CC3=CC=CC=C3)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


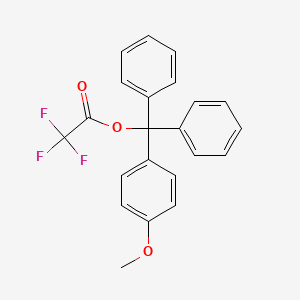
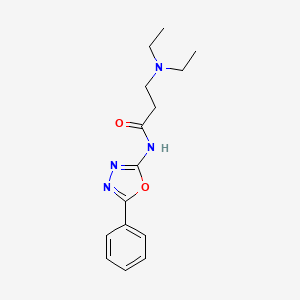
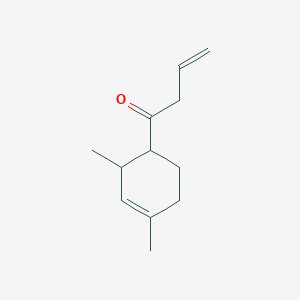
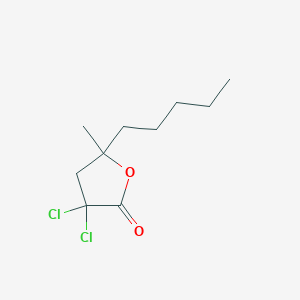
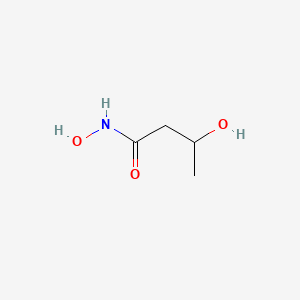
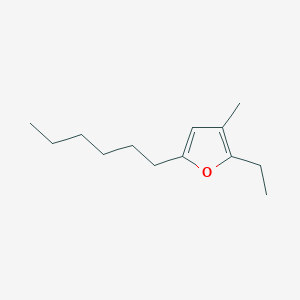
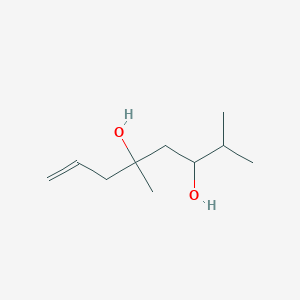
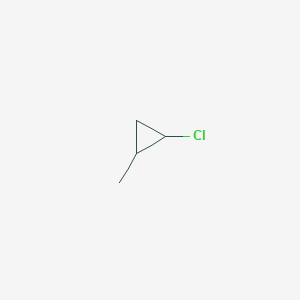
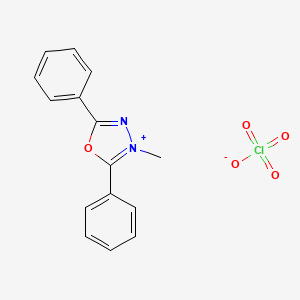
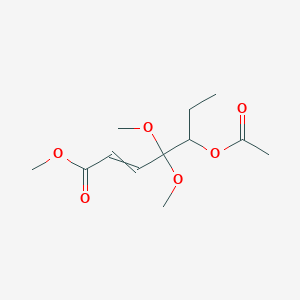
![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
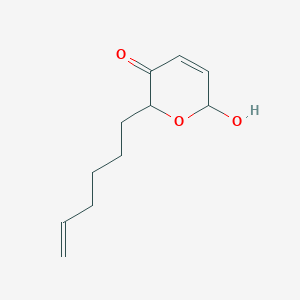
![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
